Cas no 2097995-86-1 (2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid)

2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid is a fluorinated pyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a trifluoroethyl group, which enhances metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The compound’s pyrimidinone core offers reactivity for further functionalization, enabling the synthesis of diverse biologically active molecules. Its acetic acid moiety provides a handle for conjugation or derivatization, broadening its utility in scaffold design. This compound is particularly relevant in the development of enzyme inhibitors or receptor modulators due to its unique electronic and steric properties. High purity and well-defined synthetic routes ensure reproducibility for research applications.
2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid structure
2097995-86-1 structure
Product name:2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid
CAS No:2097995-86-1
MF:C8H7F3N2O3
Molecular Weight:236.147992372513
CID:5047272

2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid 化学的及び物理的性質

名前と識別子

    • 2-[6-oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid
    • 2-[6-oxo-4-(2,2,2-trifluoroethyl)pyrimidin-1-yl]acetic acid
    • 2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid
    • インチ: 1S/C8H7F3N2O3/c9-8(10,11)2-5-1-6(14)13(4-12-5)3-7(15)16/h1,4H,2-3H2,(H,15,16)
    • InChIKey: DUULDAOGLQJNFL-UHFFFAOYSA-N
    • SMILES: FC(CC1=CC(N(C=N1)CC(=O)O)=O)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 373
  • XLogP3: 0.4
  • トポロジー分子極性表面積: 70

2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1967-9229-5g
2-[6-oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid
2097995-86-1 95%+
5g
$1398.0 2023-09-06
TRC
O188556-500mg
2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic Acid
2097995-86-1
500mg
$ 435.00 2022-06-03
TRC
O188556-1g
2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic Acid
2097995-86-1
1g
$ 660.00 2022-06-03
Life Chemicals
F1967-9229-10g
2-[6-oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid
2097995-86-1 95%+
10g
$1957.0 2023-09-06
Life Chemicals
F1967-9229-0.25g
2-[6-oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid
2097995-86-1 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F1967-9229-0.5g
2-[6-oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid
2097995-86-1 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F1967-9229-1g
2-[6-oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid
2097995-86-1 95%+
1g
$466.0 2023-09-06
Life Chemicals
F1967-9229-2.5g
2-[6-oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid
2097995-86-1 95%+
2.5g
$932.0 2023-09-06
TRC
O188556-100mg
2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic Acid
2097995-86-1
100mg
$ 115.00 2022-06-03

2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid 関連文献

2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acidに関する追加情報

2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic Acid: A Comprehensive Overview

2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid, also known by its CAS number 2097995-86-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydropyrimidines, which are well-known for their diverse biological activities and applications in drug discovery. The structure of this compound is characterized by a dihydropyrimidine ring system with a trifluoroethyl substituent and an acetic acid moiety, making it a unique molecule with potential therapeutic implications.

The synthesis of 2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid involves a series of intricate chemical reactions. Researchers have employed various methodologies to construct the dihydropyrimidine core, including condensation reactions and cyclization processes. The introduction of the trifluoroethyl group adds complexity to the molecule while enhancing its pharmacokinetic properties. Recent studies have focused on optimizing the synthetic routes to improve yield and purity, ensuring that this compound can be produced efficiently for further research and development.

One of the most promising aspects of this compound is its biological activity. Preclinical studies have demonstrated that 2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid exhibits potent inhibitory effects on specific enzymes and receptors associated with various disease states. For instance, it has shown potential as an antagonist for certain G-protein coupled receptors (GPCRs), which are critical targets in the treatment of cardiovascular diseases and neurological disorders. Additionally, recent research has highlighted its role in modulating cellular signaling pathways involved in inflammation and cancer progression.

The pharmacokinetic profile of this compound is another area of active investigation. Studies have shown that the trifluoroethyl substituent significantly influences the molecule's solubility and bioavailability. Researchers have explored various formulation strategies to enhance its stability and absorption in vivo. These efforts are crucial for translating laboratory findings into viable therapeutic options.

In terms of applications, 2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid holds potential in several therapeutic areas. Its ability to target specific molecular pathways makes it a candidate for drug development programs focused on oncology, neurology, and immunology. Collaborative efforts between academic institutions and pharmaceutical companies are ongoing to explore its clinical potential further.

The development of novel analogs based on this compound is also a key area of research. Scientists are modifying the structure to improve potency, selectivity, and safety profiles. For example, recent work has focused on altering the substituents on the dihydropyrimidine ring to achieve better binding affinity for target proteins. These studies underscore the importance of structural optimization in drug discovery.

In conclusion, 2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid, with its unique chemical structure and promising biological properties, represents a valuable asset in contemporary medicinal chemistry. As research continues to uncover its full potential, this compound may pave the way for innovative treatments across multiple therapeutic indications.

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